7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one
CAS No.:
Cat. No.: VC9668505
Molecular Formula: C21H23N5O4
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O4 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 7,8-dimethoxy-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C21H23N5O4/c1-29-16-7-6-15-13-23-26(21(28)19(15)20(16)30-2)14-18(27)25-11-9-24(10-12-25)17-5-3-4-8-22-17/h3-8,13H,9-12,14H2,1-2H3 |
| Standard InChI Key | WRYSFDQKRMPWJN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC |
Introduction
7,8-Dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone family. This class of compounds is notable for its diverse biological activities, including anti-cancer, antibacterial, and enzyme inhibitory properties. The compound is characterized by the presence of a phthalazinone core functionalized with methoxy groups and a piperazine moiety linked to a pyridine ring.
Structural Characteristics
The molecular structure of this compound includes:
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A phthalazinone core: This bicyclic system consists of a fused benzene and pyridazine ring, with a ketone group at position 1.
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Dimethoxy substituents: Methoxy groups are attached at positions 7 and 8 of the phthalazinone ring, enhancing its electron density and influencing its reactivity.
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Piperazine-pyridine linkage: A piperazine ring connected to a pyridine group via an ethyl ketone linker provides potential sites for interaction with biological targets.
Synthesis Pathway
The synthesis of compounds like this typically involves multi-step reactions:
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Formation of the phthalazinone core: This step often starts with cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Introduction of methoxy groups: Methoxylation is achieved through electrophilic aromatic substitution using methanol under acidic or basic conditions.
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Attachment of the piperazine-pyridine moiety: This involves nucleophilic substitution or coupling reactions using halogenated intermediates and piperazine derivatives.
Anticancer Potential
Compounds with phthalazinone cores have demonstrated significant cytotoxicity against cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The incorporation of piperazine-pyridine moieties enhances binding affinity to molecular targets like VEGFR2, a receptor tyrosine kinase involved in angiogenesis .
Antibacterial Activity
Phthalazinone derivatives exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups (e.g., methoxy) can modulate the antibacterial efficacy .
Enzyme Inhibition
This compound may act as an inhibitor for enzymes such as phosphodiesterases or kinases due to its structural similarity to known inhibitors in these categories.
Table 1: Spectroscopic Characteristics
| Technique | Observations |
|---|---|
| 1H-NMR | Signals for methoxy groups (~3.8 ppm); aromatic protons (~7–8 ppm) |
| 13C-NMR | Peaks for carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm) |
| Mass Spectrometry | Molecular ion peak confirming molecular weight |
| IR Spectroscopy | Absorption bands for C=O (1700 cm⁻¹), C-O (methoxy, ~1100 cm⁻¹) |
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